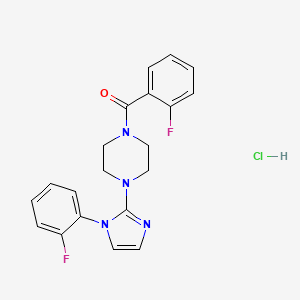

(2-Fluorphenyl)(4-(1-(2-Fluorphenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanonhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H19ClF2N4O and its molecular weight is 404.85. The purity is usually 95%.

BenchChem offers high-quality (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die Verbindung wird effizient aus 3-Bromthiophen-2-carbonsäure und 2-Fluorphenylhydrazin synthetisiert. Spektralanalysen bestätigen die Strukturen sowohl des Zwischenprodukts als auch des Endprodukts .

Synthese und Struktur

Struktur-Aktivitäts-Beziehung (SAR)

Zusammenfassend lässt sich sagen, dass die Synthese, die pharmakologischen Eigenschaften und die potenzielle antimikrobielle Aktivität dieser Verbindung sie zu einem faszinierenden Thema für die wissenschaftliche Forschung machen. Forscher könnten weitere Anwendungen entdecken, wenn sie sich tiefer in ihre Eigenschaften und Wirkmechanismen vertiefen. 🌟

Wirkmechanismus

Target of Action

The primary targets of (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs by the compound affects the nucleotide synthesis and regulation of adenosine function, which are the primary roles of ENTs . .

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of ENTs, which leads to a decrease in the uptake of uridine . This could potentially affect the nucleotide synthesis and regulation of adenosine function.

Biologische Aktivität

The compound (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a novel derivative within the imidazolopiperazine class, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that combines a piperazine ring with an imidazole moiety and fluorinated phenyl groups. The presence of the fluorine atoms is hypothesized to enhance the compound's lipophilicity and metabolic stability.

Antimalarial Activity

Research has indicated that imidazolopiperazine derivatives exhibit significant antimalarial properties. For instance, compounds similar to the one have demonstrated over 99% parasitemia reduction at doses as low as 30 mg/kg in murine models, showcasing their efficacy against Plasmodium species . The structural modifications in the piperazine ring have been crucial in optimizing these effects, with specific substitutions leading to improved potency and metabolic stability.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies have shown that related imidazolopiperazine derivatives can inhibit cancer cell proliferation effectively. For example, certain derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity . The presence of specific functional groups in the structure has been linked to enhanced cytotoxic effects.

Structure-Activity Relationship (SAR)

The SAR analysis of imidazolopiperazine compounds reveals critical insights into how structural variations affect biological activity. Key findings include:

- Fluorination : The introduction of fluorine atoms at specific positions on the phenyl rings has been associated with increased potency due to enhanced interactions with biological targets.

- Piperazine Modifications : Altering substituents on the piperazine ring can significantly impact both potency and selectivity against various pathogens or cancer cells.

- Imidazole Positioning : The position and nature of substituents on the imidazole ring are crucial for maintaining biological activity, with certain configurations yielding better pharmacokinetic profiles .

Case Studies

Several studies have evaluated similar compounds for their biological activities:

- Antimalarial Efficacy : A study demonstrated that optimized imidazolopiperazines achieved significant efficacy against malaria in mouse models, suggesting that further development could lead to new antimalarial therapies .

- Cytotoxicity Profiles : Another investigation assessed a series of piperazine derivatives for their cytotoxic effects on human cancer cell lines. Compounds exhibiting strong activity were characterized by specific substitutions that enhanced their ability to induce apoptosis in tumor cells .

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O.ClH/c21-16-6-2-1-5-15(16)19(27)24-11-13-25(14-12-24)20-23-9-10-26(20)18-8-4-3-7-17(18)22;/h1-10H,11-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCDLKBJWNEJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClF2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.